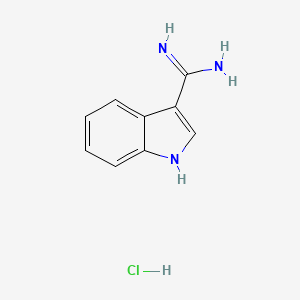

1H-Indole-3-carboximidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indole-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXPLXWLSDFGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Indole (B1671886) Core

The indole framework is a foundational element, and its synthesis is the initial step toward the target molecule. Both classical and modern chemical strategies are employed to construct this heterocyclic system, often beginning with precursors that can be later converted to the 3-carboximidamide group.

Classical Indole Synthesis Routes

Historically significant, classical indole syntheses remain relevant for their reliability and scalability in producing the core indole structure. These methods typically involve the cyclization of substituted anilines.

The Fischer Indole Synthesis is one of the most prominent and widely used methods for constructing the indole nucleus. core.ac.uk Developed in 1883, this reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. youtube.com To obtain a precursor for 1H-indole-3-carboximidamide, a suitable carbonyl compound like 4-cyanophenylacetaldehyde could be used, leading to an indole-3-carbonitrile intermediate. The reaction conditions, particularly the choice of acid catalyst (e.g., HCl, H2SO4, ZnCl2), can influence the reaction's outcome. youtube.com

Another classical approach is the Leimgruber-Batcho Indole Synthesis , which offers a high-yielding and versatile route to indoles, particularly those unsubstituted at the 2- and 3-positions, but can be adapted for substituted variants. numberanalytics.com The synthesis starts from an o-nitrotoluene derivative, which is condensed with a dimethylformamide acetal (B89532) to form an enamine. Subsequent reduction of the nitro group leads to spontaneous cyclization and elimination to form the indole ring.

The Madelung Synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. youtube.com While effective, this method often requires harsh conditions (strong base, high temperatures), limiting its applicability to substrates with sensitive functional groups. youtube.com

Table 1: Overview of Classical Indole Synthesis Routes

| Synthesis Method | Starting Materials | Key Reagents | General Characteristics |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Widely applicable, versatile for 3-substituted indoles. core.ac.ukyoutube.com |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMF-acetal | Reducing agent (for nitro group) | High yields, milder conditions than Madelung. numberanalytics.com |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaNH₂, BuLi), high temp. | Intramolecular cyclization, requires harsh conditions. youtube.comyoutube.com |

Modern Approaches for Indole Ring Formation

Advances in organic chemistry have led to the development of more sophisticated and efficient methods for indole synthesis, often utilizing transition-metal catalysts. These modern approaches generally offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to classical methods. core.ac.uk

Palladium-catalyzed syntheses are at the forefront of modern indole formation. The Larock Indole Synthesis , for instance, involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. youtube.com This method is highly versatile, allowing for the construction of a wide array of substituted indoles. Similarly, palladium-catalyzed intramolecular cyclizations of ortho-alkynyl anilines provide a direct route to the indole core. mdpi.com

Other modern techniques include C-H activation , which allows for the direct functionalization of C-H bonds, and various cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions to form key bonds in the indole structure. numberanalytics.com Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization of N-aryl enamines has also emerged as a powerful metal-free alternative for synthesizing N-substituted indoles under mild conditions. organic-chemistry.org

Table 2: Comparison of Modern Indole Synthesis Approaches

| Method | Catalyst/Reagent | Precursors | Advantages |

| Larock Synthesis | Palladium catalyst | o-Haloaniline, Alkyne | High versatility, good for polysubstituted indoles. youtube.com |

| Intramolecular Cyclization | Palladium or other transition metals | o-Alkynyl aniline (B41778) | Direct route, good functional group tolerance. mdpi.com |

| PIFA-Mediated Cyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | N-aryl enamine | Metal-free, mild conditions, rapid reaction times. organic-chemistry.org |

Introduction of the Carboximidamide Moiety

Once the indole core is established, the next critical step is the introduction of the 3-carboximidamide group. This transformation is typically achieved by converting a suitable precursor at the C3 position, such as a nitrile or an aldehyde.

Amidine Formation Reactions

A common and direct method for synthesizing amidines is through the reaction of a nitrile with an amine. For the synthesis of 1H-Indole-3-carboximidamide, the precursor would be 1H-indole-3-carbonitrile .

The Pinner reaction is a classic method that can be employed. It involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form a Pinner salt (an imino ether hydrochloride). Subsequent treatment of this intermediate with ammonia (B1221849) displaces the alkoxy group to yield the amidine hydrochloride.

Alternatively, direct addition of ammonia or its equivalents to the nitrile can be achieved, sometimes catalyzed by metal amides, to form the N-arylamidine. organic-chemistry.org This approach avoids the isolation of the imino ether intermediate.

Aminoguanidine-Mediated Transformations

An effective and frequently utilized method for installing the desired functionality involves the condensation of 1H-indole-3-carboxaldehyde with aminoguanidine (B1677879). nih.govnih.gov This reaction is typically carried out in the presence of an acid, such as hydrochloric acid, to facilitate the reaction and yield the final hydrochloride salt. nih.govnih.gov

The reaction proceeds via nucleophilic addition of the aminoguanidine to the aldehyde's carbonyl group, forming a hydrazone-like intermediate, which is the final product in many reported syntheses. nih.govnih.gov This method is advantageous as indole-3-carboxaldehyde (B46971) is a commercially available and stable starting material. The reaction conditions are generally mild, often requiring gentle heating in a protic solvent like ethanol. nih.gov

Table 3: Methods for Introducing the Carboximidamide Moiety

| Method | Precursor | Key Reagents | Product |

| Pinner Reaction | 1H-Indole-3-carbonitrile | HCl, Alcohol, Ammonia | 1H-Indole-3-carboximidamide hydrochloride |

| Aminoguanidine Condensation | 1H-Indole-3-carboxaldehyde | Aminoguanidine hydrochloride | (E)-2-((1H-indol-3-yl)methylene)hydrazine-1-carboximidamide hydrochloride |

Derivatization and Structural Modifications of the Indole-Carboximidamide Scaffold

The 1H-indole-3-carboximidamide scaffold serves as a versatile template for further structural modifications. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds. Modifications can be made at several positions, including the indole nitrogen, the benzene (B151609) portion of the indole ring, and potentially the carboximidamide group itself.

N-Substitution: The nitrogen atom of the indole ring (N1 position) is a common site for modification. N-alkylation or N-arylation can be achieved using various alkyl or aryl halides in the presence of a base. nih.gov For example, N-benzylation using substituted benzyl (B1604629) bromides in the presence of a base like potassium hydroxide (B78521) is a frequently reported modification, leading to a library of N-benzyl-1H-indole-3-carboximidamide derivatives. nih.govnih.gov

Ring Substitution: The benzene ring of the indole core can be substituted at positions C4, C5, C6, and C7. These substitutions are often introduced at an early stage of the synthesis, starting with a pre-substituted aniline or o-nitrotoluene. nih.gov A wide range of functional groups, including halogens (fluoro, chloro), methyl, and methoxy (B1213986) groups, have been incorporated to study their electronic and steric effects. nih.govgoogle.com

Modifications via Precursor: The structure can also be altered by starting with a modified precursor. For instance, using a substituted indole-3-carboxaldehyde in the aminoguanidine-mediated synthesis directly leads to a derivatized final product. nih.govresearchgate.net This allows for the introduction of a variety of substituents onto the indole scaffold before the formation of the carboximidamide moiety.

Table 4: Examples of Derivatization of the Indole-Carboximidamide Scaffold

| Modification Site | Reagents/Method | Example of Resulting Structure | Reference |

| Indole Nitrogen (N1) | Substituted benzyl bromide, KOH | N-benzyl-1H-indole-3-carboximidamide | nih.govnih.gov |

| Indole Ring (C5) | Starting with 5-fluoroindole (B109304) precursor | 5-Fluoro-1H-indole-3-carboximidamide | google.com |

| Indole Ring (C4, C6, C7) | Starting with substituted anilines | 4-Methyl, 6-Methyl, or 7-Chloro derivatives | nih.govgoogle.com |

| Hybridization | Condensation with other bioactive molecules | Indole-chalcone-carboximidamide hybrids | nih.gov |

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indole ring is a common site for chemical modification, allowing for the introduction of various alkyl and aryl groups to modulate the molecule's properties. N-arylation, in particular, has been a focus of synthetic efforts due to the significant biological activities observed in N-arylindoles. nih.gov

Strategies for N-arylation often draw from established cross-coupling reactions. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are prominent methods for forming the N-aryl bond on the indole core. nih.gov Another sophisticated approach involves the intramolecular N-arylation through a Smiles rearrangement, where a diaryl ether intermediate cyclizes to form the N-arylated indole product. nih.gov

Furthermore, N-benzylation of indole heterocycles is a key strategy, as N-benzylated fragments have been reported to effectively bind to the peripheral anionic site (PAS) of enzymes like acetylcholinesterase (AChE). nih.gov This modification is often achieved by reacting the indole with a substituted benzyl bromide in the presence of a base such as potassium hydroxide. nih.gov

| Strategy | Description | Catalyst/Reagents | Reference |

| Ullmann Condensation | Copper-catalyzed cross-coupling reaction. | Copper | nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction. | Palladium | nih.gov |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Base-mediated | nih.gov |

| N-Benzylation | Direct alkylation with a benzyl halide. | Potassium Hydroxide | nih.gov |

Substituent Effects on the Indole Ring System

The electronic properties and biological activity of indole-based molecules are highly sensitive to the nature and position of substituents on the bicyclic ring system. Research has systematically explored these effects to optimize the performance of these compounds for various applications.

Computational studies have shown that even small substitutions on the 6-membered ring of the indole core can have a significant effect on the ground state electronic structure. chemrxiv.org Substituents can alter bond lengths within the ring system; for instance, certain electronic substitutions lead to a decrease in C9-C4, C4-C5, C6-C7, and C8-N1 bond lengths, while the C5-C6 and C8-C9 bond lengths increase. chemrxiv.org In contrast, long-chain substituents attached to the 5-membered pyrrole (B145914) ring tend to have a minor effect on the electronic structure. chemrxiv.org

In structure-activity relationship (SAR) studies of specific indole derivatives, the following trends have been observed:

Halogenation: In one series of CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net For a different series of CB1 receptor allosteric modulators, the difference in effects between a fluoro and a chloro group at the C5 position was not significant. nih.gov

Positional Isomerism: For methoxy-substituted derivatives, substitution at the 7-position of the indole ring was the most favorable for activity, while substitution at the 4-position was the least favorable. researchgate.net

Alkyl Chains: At the C3 position of the indole ring, smaller alkyl groups like a hydrogen or methyl group are generally preferred over larger groups such as ethyl for maintaining potent CB1 inhibitory effects. nih.gov

The table below summarizes key findings on substituent effects from various studies.

| Position | Substituent | Observed Effect | Compound Series | Reference |

| C5 | Fluoro (F) vs. Chloro (Cl) | Fluoro derivatives more potent. | CysLT1 Antagonists | researchgate.net |

| C5 | Fluoro (F) vs. Chloro (Cl) | Effect on activity was not significant. | CB1 Modulators | nih.gov |

| C4 | Methoxy (OCH₃) | Least favorable position for activity. | CysLT1 Antagonists | researchgate.net |

| C7 | Methoxy (OCH₃) | Most favorable position for activity. | CysLT1 Antagonists | researchgate.net |

| C3 | Hydrogen (H) or Methyl (CH₃) vs. Ethyl (C₂H₅) | Smaller groups preferred for potency. | CB1 Modulators | nih.gov |

Linker Modifications in Hybrid Structures

In the design of dual inhibitors for acetylcholinesterase (AChE) and BACE 1, a three-carbon allyl linker featuring a guanidine (B92328) substitution was employed. nih.gov This linker was hypothesized to allow the structure to interact effectively with the catalytic sites of both enzymes. nih.gov

For a series of 1H-indole-2-carboxamide derivatives acting as CB1 receptor modulators, modifications included exploring different rigid cyclic ring linkers between the indole and a phenyl ring. nih.gov An ethylene (B1197577) linker was identified as an important feature for conferring CB1 modulating activity. nih.gov These studies highlight that modifying the linker is a powerful strategy for fine-tuning the pharmacological profile of a molecule.

| Linker Type | Compound Class | Significance | Reference |

| 3-Carbon Allyl Linker (with guanidine) | AChE/BACE 1 Dual Inhibitors | Facilitates interaction with catalytic sites of both enzymes. | nih.gov |

| Ethylene Linker | CB1 Receptor Modulators | Identified as an important feature for modulating activity. | nih.gov |

| Rigid Cyclic Ring Linkers | CB1 Receptor Modulators | Explored to understand structure-activity relationships. | nih.gov |

Biological Activities and Mechanistic Insights

Antimicrobial Activities

Derivatives of indole-3-carboxamide have been extensively studied for their antimicrobial properties, demonstrating a broad spectrum of activity against both bacteria and fungi.

Research has shown that indole (B1671886) carboxamide derivatives are active against a range of bacterial pathogens. Studies on novel indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties revealed significant antibacterial activity against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org Some of these compounds showed efficacy comparable or superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) against certain strains. turkjps.org

Similarly, a series of α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized and evaluated. nih.govnih.govresearchgate.net These compounds exhibited broad-spectrum activity, with a 5-bromo-substituted analogue being particularly potent against S. aureus and the Gram-negative bacterium Acinetobacter baumannii, with MIC values as low as ≤ 0.28 µM. nih.govnih.gov Other research confirmed that indole-3-carboxamide derivatives can show potent inhibition of B. subtilis and S. aureus, with MIC values found to be significantly lower than standard drugs like ciprofloxacin and ampicillin. nih.gov

Table 1: Antibacterial Activity of Selected Indole-3-Carboxamide Derivatives

| Compound Class | Bacterial Strain | MIC Range | Reference |

|---|---|---|---|

| Indole-Triazole/Thiadiazole | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | turkjps.org |

| Indole-3-Carboxamides | S. aureus, B. subtilis, E. coli | 20-100 fold smaller than ampicillin | nih.govresearchgate.net |

| α,ω-di(indole-3-carboxamido)polyamines | S. aureus, MRSA, A. baumannii | ≤ 0.28 µM - >36 µM | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | S. aureus, S. Typhimurium | 0.06–1.88 mg/mL | mdpi.com |

The antifungal potential of the indole scaffold is also well-documented. Indole derivatives substituted with heterocyclic moieties like 1,2,4-triazole have shown excellent activity against Candida albicans and Candida krusei, in some cases proving more effective than the standard drug fluconazole. turkjps.org Studies screening various indole carboxamide and propanamide derivatives found that the carboxamides generally possessed higher antifungal activity against C. albicans. nih.govresearchgate.net

Further research into α,ω-di(indole-3-carboxamido)polyamine conjugates identified compounds with notable efficacy against Cryptococcus neoformans (MIC ≤ 0.28 µM). nih.govresearchgate.net Additionally, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives reported significant activity against several plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea, with some compounds showing efficacy superior to commercial fungicides. mdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Fungal Strain | MIC Range | Reference |

|---|---|---|---|

| Indole-Triazole Derivatives | C. albicans, C. krusei | 3.125-50 µg/mL | turkjps.org |

| Indole Carboxamides | C. albicans | Better inhibitors than standard compounds | nih.govresearchgate.net |

| α,ω-di(indole-3-carboxamido)polyamines | C. neoformans | ≤ 0.28 µM - >36 µM | nih.gov |

| 3-Indolyl-3-hydroxy oxindoles | Plant Pathogenic Fungi (R. solani, etc.) | EC₅₀ as low as 3.44 mg/L | mdpi.com |

| 4-(Indol-3-yl)thiazole-2-amines | Various Fungi | 0.06–1.88 mg/mL | mdpi.com |

The antimicrobial action of these indole derivatives appears to be multifaceted. A primary proposed mechanism is the disruption of the bacterial cell membrane. nih.govnih.gov Studies on certain indole-3-carboxamido-polyamine conjugates demonstrated that they were capable of perturbing the bacterial membrane of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. nih.govresearchgate.net This membrane disruption is suggested to be a key factor in both their intrinsic antimicrobial effects and their ability to potentiate the action of conventional antibiotics. nih.gov In silico docking studies have proposed other potential targets; for example, the antibacterial activity of 4-(indol-3-yl)thiazole derivatives may be due to the inhibition of MurB, an enzyme essential for peptidoglycan synthesis in bacteria. mdpi.com The same study suggested that the antifungal mechanism could involve the inhibition of CYP51 (lanosterol 14-alpha-demethylase), an important enzyme in fungal cell membrane synthesis. mdpi.com

Neuroprotective Potential and Associated Mechanisms

Indole-based compounds have emerged as promising candidates for the development of multi-targeted therapeutic agents for neurodegenerative diseases. nih.gov Their mechanisms of action often involve a combination of antioxidant, anti-inflammatory, and anti-aggregation properties.

The primary therapeutic implication for indole derivatives in neurodegeneration lies in the treatment of Alzheimer's disease (AD). AD pathology is complex, involving the depletion of the neurotransmitter acetylcholine (B1216132) (ACh) and the accumulation of amyloid-beta (Aβ) plaques. nih.gov The dual inhibition of the enzymes responsible for these phenomena—Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1)—is a leading strategy for developing disease-modifying treatments. nih.govrsc.org

A series of novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which share the core indole-3-carboximidamide structure, have been synthesized and identified as potent dual inhibitors of both AChE and BACE1. nih.govrsc.org These findings position the indole-3-carboximidamide scaffold as a promising starting point for designing multi-target-directed ligands to combat neurodegenerative diseases like Alzheimer's. nih.gov The neuroprotective potential of indole compounds is further supported by studies showing they can possess metal-chelating and antioxidant properties, which help mitigate the oxidative stress and metal dysregulation characteristic of neurodegenerative disorders. nih.gov

Apoptosis, or programmed cell death, is a critical process in the development and progression of neurodegenerative diseases. Indole derivatives have been shown to modulate these pathways. For example, Indole-3-carbinol (B1674136) (I3C), a related natural indole compound, can induce apoptosis in cancer cells by triggering the mitochondrial pathway, which involves the release of cytochrome-c. nih.gov It has also been shown to induce cell cycle arrest and apoptosis through the activation of the aryl hydrocarbon receptor (AhR). nih.gov These findings suggest that the indole nucleus can interact with key regulators of cell survival and death. While the specific effects of 1H-Indole-3-carboximidamide hydrochloride on neuronal apoptosis have not been detailed, the known pro-apoptotic activity of related indole structures in other cell types highlights a potential mechanism for its neuroprotective or cytotoxic effects, depending on the cellular context.

Enzyme Modulation and Protein Interaction Studies

The ability of the indole-3-carboximidamide scaffold to interact with and modulate the activity of key enzymes is central to its therapeutic potential, particularly in the context of Alzheimer's disease.

AChE is a critical enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine. mdpi.com Inhibiting AChE increases the levels of acetylcholine in the brain, which is a primary therapeutic strategy for alleviating the cognitive symptoms of Alzheimer's disease. mdpi.commdpi.com A series of indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives were evaluated for their ability to inhibit AChE. nih.gov Several compounds in this series demonstrated significant inhibitory activity in the micromolar range, with the most active compound showing an IC₅₀ value of 21.29 µM. nih.gov In silico molecular dynamics studies revealed that these compounds interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The N-benzyl indole portion of the molecule was noted to bind to the PAS, a feature known to be important for potent AChE inhibition. nih.gov

BACE1 is the primary enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of the Aβ peptides that aggregate into plaques in the brains of Alzheimer's patients. nih.gov Inhibition of BACE1 is therefore a key disease-modifying strategy. nih.gov The same series of indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives that inhibited AChE also showed potent inhibition of BACE1. nih.govrsc.org The inhibitory activities for BACE1 were also in the micromolar range. nih.gov This dual-inhibitory action is highly desirable in a multi-target approach to treating Alzheimer's disease. nih.govrsc.org

The table below summarizes the inhibitory activities of selected indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives against both AChE and BACE1. nih.gov

| Compound ID | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) |

| 1a | 49.34 | 70.32 |

| 1d | 39.43 | 59.21 |

| 1h | 29.56 | 40.11 |

| 1l | 21.29 | 31.87 |

| 1n | 35.19 | 51.02 |

| Donepezil (Reference) | 0.012 | - |

| β-Secretase Inhibitor IV (Reference) | - | 0.015 |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.govfrontiersin.org The overexpression of IDO1 in many cancer cells and antigen-presenting cells within the tumor microenvironment leads to the suppression of T-cell-mediated immune responses, allowing tumors to evade immune destruction. nih.govnih.gov Consequently, the development of IDO1 inhibitors has emerged as a significant strategy in cancer immunotherapy. nih.gov

While the indole structure is a known pharmacophore for IDO1 inhibition, with numerous indole derivatives being investigated for this activity, specific data on the inhibitory potential of This compound against IDO1 is not extensively detailed in the available research. nih.govfrontiersin.org Studies on related compounds, such as N'-hydroxyindazolecarboximidamides and other indole analogues, have demonstrated that the indole core can effectively interact with the active site of the IDO1 enzyme. nih.govresearchgate.net For instance, some 3-aryl indole derivatives have shown moderate inhibitory activity against human IDO1. The general mechanism of such inhibitors often involves the indole moiety occupying a lipophilic pocket within the enzyme's active site. nih.gov However, without direct experimental data, the precise inhibitory capacity and mechanism of This compound on IDO1 remain to be elucidated.

Broad-Spectrum Enzyme Inhibitory Profiles

The structural features of This compound suggest its potential to interact with various enzymes beyond IDO1. The indole ring system and the carboximidamide functional group can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions, which are key features for enzyme inhibition.

Research on structurally similar compounds has revealed a broad range of enzyme inhibitory activities. For example, certain indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are key targets in Alzheimer's disease research. nih.gov In these instances, the indole moiety contributes to binding within the enzyme's active site. nih.gov While these findings highlight the potential of the indole-3-carboximidamide scaffold, specific broad-spectrum enzyme inhibitory data for the hydrochloride salt are not available in the reviewed literature.

Immunomodulatory Effects

The potential immunomodulatory effects of indole derivatives are a significant area of research. Compounds that can modulate the immune system have therapeutic potential in a variety of diseases, including cancer and autoimmune disorders. The inhibition of IDO1, as discussed previously, is a prime example of an immunomodulatory mechanism. nih.gov

Studies on related indole compounds, such as indole-3-carbinol, have demonstrated clear immunomodulatory properties. For instance, indole-3-carbinol has been shown to modulate the function of macrophages and other immune cells, often through the activation of the aryl hydrocarbon receptor (AhR). nih.gov It has also been observed to inhibit inflammatory responses by blocking specific signaling pathways. nih.gov While these findings in related molecules are promising, direct evidence of the immunomodulatory effects of This compound and its specific mechanisms of action are not yet established in the scientific literature.

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidant compounds can mitigate this damage. The indole nucleus is known to possess antioxidant properties, and various indole derivatives have been synthesized and evaluated for their antioxidant potential. scilit.comresearchgate.netnih.gov

For example, a series of indole-3-carboxamide derivatives were designed and synthesized, with some showing notable antioxidant activities in in-vitro assays. researchgate.net Similarly, other studies on indole-2-carboxamide and 3-acetamide derivatives have identified compounds with potent free radical scavenging activity. nih.gov The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the indole nitrogen, thereby neutralizing free radicals. While the core indole structure suggests that This compound may possess antioxidant properties, specific experimental data quantifying this activity is lacking in the available literature.

Antimalarial and Antitubercular Activities

Infectious diseases such as malaria and tuberculosis remain major global health challenges, necessitating the discovery of new therapeutic agents. The indole scaffold has served as a template for the development of both antimalarial and antitubercular drugs. nih.govresearchgate.netnih.govjohnshopkins.edu

In the context of tuberculosis, indolcarboxamides have been identified as a promising class of bactericidal agents that target the MmpL3 transporter, which is essential for the biosynthesis of the mycobacterial cell wall. nih.gov Specifically, indole-2-carboxamide derivatives have shown exceptional antitubercular activity. nih.govjohnshopkins.edu For malaria, various indole alkaloids and their hybrid compounds have demonstrated potential in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of the parasite. researchgate.net However, the specific activity of This compound against Mycobacterium tuberculosis or Plasmodium species has not been reported in the reviewed scientific literature.

Anti-ulcer and Antiplatelet Effects

The therapeutic potential of indole derivatives extends to the treatment of gastrointestinal and cardiovascular conditions. Research has explored the anti-ulcer and antiplatelet activities of various indole-containing compounds.

Studies on indole-3-carbinol have demonstrated its ability to protect the gastric mucosa from injury in preclinical models of ulcers. nih.gov In the realm of cardiovascular health, certain N-substituted indole carbohydrazide (B1668358) derivatives have been synthesized and shown to inhibit platelet aggregation, a key process in thrombus formation. nih.gov Indole-3-carbinol has also been reported to possess antiplatelet and antithrombotic activity. nih.gov These findings suggest that the indole nucleus can be a valuable component in the design of anti-ulcer and antiplatelet agents. Nevertheless, there is no specific data available on the anti-ulcer or antiplatelet effects of This compound .

Antileishmanial Effects

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new and effective antileishmanial drugs is a priority. The indole scaffold has been investigated for its potential in this area.

Research has shown that certain beta-carboline-3-carboxamide derivatives, which contain an indole-like structure, exhibit promising antileishmanial activity. nih.gov Additionally, arylimidamide-azole hybrids containing a phenoxyalkyl linker have been evaluated for their potency against Leishmania donovani. nih.gov While these studies indicate that indole-related structures can be effective against Leishmania, there is no published research specifically detailing the antileishmanial activity of This compound .

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the agonistic activity of the chemical compound This compound on the self-renewal of human hematopoietic stem cells.

Extensive searches of scientific databases and research publications did not yield any studies or data related to the biological effects of this particular compound on hematopoiesis or stem cell biology. Therefore, the requested article section on its "," specifically focusing on "Agonistic Activity for Human Hematopoietic Stem Cell Self-Renewal," cannot be provided at this time due to the absence of relevant research findings.

It is important to note that while research exists on other indole-containing compounds and their various biological activities, this information does not pertain to This compound and its potential role in hematopoietic stem cell regulation.

Consequently, no data tables or detailed research findings on this specific topic can be generated as per the user's request.

Molecular Recognition and Binding Interactions

Mechanisms of Interaction with Molecular Targets

The binding of 1H-Indole-3-carboximidamide to molecular targets is primarily driven by hydrogen bonding and π-π stacking interactions, with its structural analogs also demonstrating the ability to bind to DNA.

Hydrogen bonds are critical for the molecular recognition of 1H-Indole-3-carboximidamide and related indole (B1671886) derivatives. nih.gov The molecule possesses both hydrogen bond donor and acceptor sites, allowing for specific and stable interactions within protein active sites. nih.gov

The primary sites for hydrogen bonding are:

The Indole N-H Group : The nitrogen atom within the indole ring contains a hydrogen atom that can act as a hydrogen bond donor. mdpi.comnih.gov This group frequently interacts with hydrogen bond acceptor sites on a target molecule, such as the carbonyl oxygen of an amino acid backbone or a specific residue like asparagine or glutamine. mdpi.comnih.gov In some complexes, water molecules can mediate these interactions. nih.gov

The Carboximidamide Group : This functional group is a crucial contributor to binding affinity. It contains N-H groups that serve as potent hydrogen bond donors. nih.gov These donors can form strong hydrogen bonds with key residues in an enzyme's active site, such as the catalytic aspartate dyad (Asp32 and Asp228) in BACE 1 or with glutamine residues (Gln206) in the active site of human MAO-B. nih.govresearchgate.net The formation of these bonds can be essential for stabilizing the ligand-protein complex. nih.gov

Studies on related indole-carboxamide derivatives targeting the enzyme renin have shown that polar and charged groups, like the carboximidamide moiety, are critical for conferring electrostatic stability and specificity to the ligand-renin complex. nih.govresearchgate.net Furthermore, research on benzene-1,3,5-tricarboxamide (B1221032) assemblies highlights that peripheral indole N-H groups can form an extensive hydrogen bond network that significantly stabilizes the molecular structure. rsc.org

Table 1: Hydrogen Bonding Profile of 1H-Indole-3-carboximidamide

| Molecular Group | Role | Potential H-Bonding Partner in Biological Systems |

| Indole N-H | Donor | Carbonyl oxygen of peptide backbone, Asp, Gln, Ser residues |

| Amidine N-H | Donor | Aspartate, Glutamate, Carbonyl oxygen |

The aromatic indole ring is the primary feature responsible for engaging in π-π stacking interactions. wikipedia.orgrsc.org This type of non-covalent interaction occurs between aromatic rings and is fundamental to the binding of many indole-based compounds to their protein targets. nih.gov

While 1H-Indole-3-carboximidamide itself is not primarily studied as a DNA binder, its structural analog, 4',6-diamidino-2-phenylindole (DAPI), is a well-known fluorescent stain that binds strongly to the minor groove of DNA. syronoptics.comyoutube.com The binding mechanism of DAPI provides a model for how indole-amidine compounds can interact with nucleic acids.

DAPI's binding is characterized by:

Insertion into the Minor Groove : The molecule fits snugly into the narrow minor groove of the DNA double helix. syronoptics.com

Sequence Specificity : It shows a strong preference for binding to Adenine-Thymine (A-T) rich regions. syronoptics.comnih.gov This specificity arises because the shape of the A-T-rich minor groove provides a better steric and electrostatic fit for the DAPI molecule compared to G-C rich regions. nih.gov

Interaction Forces : The binding is stabilized by a combination of hydrogen bonds between the amidine groups of DAPI and the nitrogen and oxygen atoms on the floor of the minor groove, as well as van der Waals forces and electrostatic interactions. syronoptics.comnih.gov

Analogs of DAPI, which share the core indole or other heterocyclic structures with amidine groups, have also been shown to bind with high affinity to the DNA minor groove. nih.govacs.org

Identification of Key Binding Pockets and Active Sites

The specific binding site for 1H-Indole-3-carboximidamide is target-dependent. Research on its derivatives has identified key pockets and interacting residues in several important enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) : Inhibitors targeting IDO1, an enzyme in the tryptophan degradation pathway, bind in the heme-containing active site. nih.govnih.gov Key residues for substrate and inhibitor binding include F163, Y126, S167, and R231. nih.gov The indole ring of inhibitors typically forms hydrophobic and π-stacking interactions with F163 and Y126, while hydrogen bonds are formed with residues like S167 and R231. nih.gov

Nitric Oxide Synthase (NOS) : As inhibitors of nNOS (neuronal NOS), 3,5-disubstituted indole derivatives position their amidine or guanidine (B92328) isosteres to interact with the active site. nih.gov While specific residues for this exact compound are not detailed, the general binding pocket for inhibitors is well-characterized, involving interactions with heme and key amino acids that differ between NOS isoforms, enabling selectivity. nih.govnih.gov

Renin : For indole-3-carboxamide derivatives that inhibit renin, the active site accommodates the inhibitor through a combination of forces. nih.govresearchgate.net Analysis shows that aromatic rings of the inhibitors embed in the core of the binding pocket, providing hydrophobic and steric stabilization, while polar moieties like the carboxamide interact with surface residues, conferring electrostatic stability. nih.gov

BACE 1 and Acetylcholinesterase (AChE) : In dual inhibitors based on an indole carboximidamide scaffold, the molecule orients to span different subsites. nih.gov In BACE 1, the amidine group is hypothesized to form hydrogen bonds with the catalytic dyad Asp32 and Asp228, while the indole ring occupies hydrophobic pockets like S1. nih.gov In AChE, the indole fragment can bind to the peripheral anionic site (PAS), interacting with residues like Tyr124 and Trp286 through π-π stacking. nih.gov

Table 2: Examples of Key Interacting Residues for Indole-Based Inhibitors in Enzyme Active Sites

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| IDO1 | F163, Y126 | π-π Stacking, Hydrophobic | nih.gov |

| IDO1 | R231, S167 | Hydrogen Bonding | nih.gov |

| BACE 1 | Asp32, Asp228 | Hydrogen Bonding | nih.gov |

| AChE | Trp86, Trp286, Tyr124 | π-π Stacking | nih.gov |

| Renin | N/A (general) | Hydrophobic, Electrostatic | nih.gov |

Structural Features Governing Target Selectivity

Similarly, for inhibitors targeting the Naᵥ1.7 sodium channel, a 1H-indole-3-propionamide scaffold was identified that is structurally distinct from previously known inhibitors. nih.gov The specific stereochemistry (the R-configuration) was found to be the preferred form for fitting into the VSDIV pocket of Naᵥ1.7, demonstrating that three-dimensional shape is a key determinant of both potency and selectivity. nih.gov The ability of a ligand to induce or fit into a "cryptic" or transient pocket, which may not be present in the unbound (apo) state of a protein, is also a factor. Studies suggest that features like hydrophobicity and aromaticity, both present in 1H-Indole-3-carboximidamide, are common in molecules that can induce such pockets. tum.de

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and stability of molecules. For 1H-Indole-3-carboximidamide hydrochloride, these studies offer a detailed picture of its intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of indole (B1671886) derivatives. researchgate.netnist.gov DFT calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized geometry of this compound. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

For instance, in related indole-hydrazone derivatives, DFT calculations have been successfully used to predict the most stable conformations. researchgate.net In the case of this compound, DFT would likely predict a planar indole ring system with the carboximidamide group exhibiting specific rotational barriers. The protonation site of the hydrochloride is a critical aspect that DFT can clarify, with the imino nitrogen of the carboximidamide group being a probable candidate due to its high electron density.

Table 1: Representative Optimized Geometrical Parameters of an Indole Derivative Core Structure Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | ~0 |

| C-N (indole) | 1.37 - 1.39 | 107 - 110 | ~0 |

| C-C (exocyclic) | 1.48 - 1.52 | - | - |

| C=N (imidamide) | ~1.28 | ~120 | - |

| C-N (imidamide) | ~1.35 | ~120 | - |

Note: The values in this table are representative and based on DFT studies of similar indole derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. jocpr.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). jocpr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely be distributed over the carboximidamide group and the adjacent C3 position of the indole ring. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In similar indole derivatives, HOMO-LUMO energy gaps are typically in the range of 4-5 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for an Indole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.0 to -6.5 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These energy values are illustrative and derived from studies on analogous indole systems. researchgate.net Specific FMO analysis of this compound is necessary for precise values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting how a molecule will interact with other chemical species.

In an MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the nitrogen atoms of the carboximidamide group, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the indole N-H group and the hydrogens of the amidinium chloride moiety would exhibit the most positive potential (colored blue), marking them as sites for nucleophilic interaction. The indole ring itself would show a gradient of potential, reflecting its aromatic character.

Topological Analyses (e.g., LOL, RDG, ELF)

Advanced topological analyses such as the Electron Localization Function (ELF), the Localization-of-Function Locator (LOL), and the Reduced Density Gradient (RDG) provide deeper insights into chemical bonding and non-covalent interactions.

ELF and LOL: These analyses would map the regions of high electron localization, visually confirming the locations of covalent bonds and lone pairs in this compound. This would be particularly useful in characterizing the bonding within the carboximidamide group and the indole ring.

RDG: This method is especially powerful for visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the crystal packing and ligand-protein interactions of the molecule. An RDG analysis would likely reveal intramolecular hydrogen bonding between the carboximidamide group and the indole ring, as well as intermolecular interactions in a condensed phase.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Binding Modes

Molecular docking studies on indole derivatives have shown their potential to interact with various protein targets. nih.govnih.govpharmaffiliates.com For this compound, docking simulations could be performed against a range of protein active sites to predict its potential biological activity.

The predicted binding mode would likely involve a combination of interactions:

Hydrogen Bonding: The amidinium chloride group is a strong hydrogen bond donor, and the nitrogen atoms of the indole ring and the carboximidamide group can act as hydrogen bond acceptors. These interactions are often crucial for anchoring the ligand in the protein's binding pocket.

Pi-Pi Stacking: The planar indole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The indole ring and any alkyl substituents can form hydrophobic interactions with nonpolar residues in the binding pocket.

A study on indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives revealed that the carboximidamide group plays a significant role in forming key interactions within the active sites of enzymes like acetylcholinesterase (AChE). pharmaffiliates.com Similarly, the carboximidamide moiety of this compound would be expected to form critical hydrogen bonds with protein active sites.

Table 3: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Active Site

| Interacting Residue (Example) | Amino Acid Type | Potential Interaction Type |

| Aspartic Acid, Glutamic Acid | Acidic | Hydrogen Bond (with amidinium) |

| Serine, Threonine, Tyrosine | Polar, Aromatic | Hydrogen Bond |

| Phenylalanine, Tryptophan | Aromatic | Pi-Pi Stacking (with indole ring) |

| Leucine, Valine, Isoleucine | Aliphatic | Hydrophobic Interaction |

Note: This table presents a hypothetical scenario. The actual interacting residues would depend on the specific protein target used in the molecular docking simulation.

Energetic Analysis of Binding Interactions

Energetic analysis is a critical computational tool used to quantify the strength and stability of the interaction between a ligand, such as an indole derivative, and its biological target. The Molecular Mechanics Generalized Born and Surface Area (MM-GBSA) method is a widely used approach to calculate the binding free energy of a protein-ligand complex. A more negative binding free energy score (ΔG bind) indicates a more stable and favorable interaction.

In a study on novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, which are structurally related to 1H-Indole-3-carboximidamide, the MM-GBSA method was employed to determine binding free energies against target enzymes. nih.gov This analysis helps to rank potential inhibitors and understand the energetic contributions of different molecular interactions. The binding free energy is calculated based on the energy of the complex, the receptor, and the ligand, providing a quantitative measure of binding affinity. nih.gov

Table 1: Example of MM-GBSA Binding Free Energy for an Indole Derivative This table presents the computed binding free energy (ΔG bind) for a highly active indol-3-yl-phenyl allylidene hydrazine carboximidamide derivative against two different enzyme targets. The negative values signify favorable binding.

| Compound | Target Protein (PDB ID) | MM-GBSA Score (kcal/mol) |

| Compound 1l | AChE (4EY7) | -75.185 ± 5.692 |

| Compound 1l | BACE1 (6UWP) | -71.401 ± 4.720 |

| Data sourced from a study on related indole derivatives. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery. dergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. researchgate.net

For indole-containing compounds, pharmacophore models are constructed based on the structures of known active molecules. mdpi.comnih.gov These models serve as 3D search queries for virtual screening of large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active. dergipark.org.tr This approach significantly narrows down the number of compounds for synthesis and experimental testing, making the discovery process more efficient. dergipark.org.trnih.gov For instance, a pharmacophore model for N-arylsulfonyl-indole-2-carboxamide derivatives identified key features including hydrophobic centers on the indole ring, hydrogen bond donors and acceptors, and a negative center, which are crucial for inhibitor binding. mdpi.com

Table 2: Common Pharmacophore Features for Indole-Based Inhibitors This table summarizes the key molecular features and their roles as identified through pharmacophore modeling of various indole derivatives.

| Pharmacophore Feature | Description & Role in Binding |

| Aromatic Ring (AR) | Typically the indole nucleus itself, involved in hydrophobic and π-π stacking interactions within the binding site. |

| Hydrogen Bond Donor (HBD) | The indole -NH group is a classic HBD, forming a crucial hydrogen bond with an acceptor site on the target protein. mdpi.com |

| Hydrogen Bond Acceptor (HBA) | Groups like carbonyls or sulfonyls attached to the indole scaffold can act as HBAs, interacting with donor residues in the target. mdpi.com |

| Hydrophobic Group (HY) | The fused benzene (B151609) ring of the indole or other lipophilic substituents fill hydrophobic pockets in the target protein, contributing to affinity. mdpi.com |

| Positive Ionizable (PI) | The carboximidamide group is basic and can be protonated, forming strong ionic or hydrogen bond interactions with negatively charged residues like Aspartate. nih.gov |

The integration of pharmacophore modeling with virtual screening has proven successful in identifying potential inhibitors for various targets. mdpi.com By filtering compounds based on their fit to the pharmacophore model, researchers can efficiently discover novel scaffolds that are predicted to have the desired biological activity. dergipark.org.trmdpi.com

Molecular Dynamics Simulations (Inferential based on molecular interactions)

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, offering insights that are not available from static docking models. frontiersin.org These simulations model the movements and interactions of atoms over time, allowing researchers to assess the stability of a compound in the binding site and observe its conformational changes. mdpi.comnih.gov

While specific MD simulation studies on this compound are not detailed in the provided sources, we can infer its likely behavior based on studies of structurally similar indole derivatives. nih.govmdpi.comnih.gov For a ligand like this, an MD simulation would be used to:

Assess Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated over the simulation time (e.g., 100 nanoseconds). A stable RMSD value would indicate that the ligand does not dissociate from the binding pocket and that the complex remains stable. nih.gov

Analyze Key Interactions: MD simulations allow for the detailed analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target. nih.gov It can be determined whether the crucial interactions predicted by docking, like the hydrogen bond from the indole NH or the interactions of the carboximidamide group, are maintained throughout the simulation. nih.gov

Evaluate Conformational Changes: The simulation can reveal how the ligand and protein adapt to each other's presence, providing a more accurate picture of the bound state. mdpi.com

This technique is crucial for validating docking results and understanding the dynamic behavior that underpins a ligand's binding affinity and mechanism of action. mdpi.com

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to design or optimize inhibitors. researchgate.net By visualizing the binding site, chemists can rationally design molecules that fit precisely and interact optimally with key residues.

The indole scaffold is a common starting point in SBDD because of its versatile chemical nature and its ability to form key interactions. researchgate.net For example, in the design of inhibitors targeting the androgen receptor (AR), the Cherkasov group identified 1H-indole-2-carboxamide derivatives as potent blockers of the allosteric Binding Function 3 (BF3) site. researchgate.net Their approach involved:

Identifying a Target Site: They focused on the BF3 site, an alternative to the main ligand-binding pocket, to overcome drug resistance. researchgate.net

Pharmacophore and Docking: Using computational models, they designed and docked indole derivatives into the BF3 site to predict binding modes and affinities.

Synthesis and Optimization: Based on the structural insights, they synthesized a library of 1H-indole-2-carboxamides and systematically modified them to improve interactions with the BF3 site, leading to potent and selective inhibitors. researchgate.net

This iterative process of computational modeling, chemical synthesis, and biological testing is the hallmark of modern SBDD and has been successfully applied to develop novel therapeutics based on the indole core. researchgate.net

Structure Activity Relationship Sar and Lead Optimization

Impact of Indole (B1671886) Ring Substituents on Biological Potency

Modifications to the indole ring of 1H-Indole-3-carboximidamide and related analogs have a profound impact on their biological activity. Research has consistently shown that the nature, position, and electronic properties of substituents on the bicyclic core are critical determinants of potency.

A key finding in the SAR of indole derivatives is the significance of the N1 position. Generally, N-unsubstituted indole analogs, where the indole nitrogen is bonded to a hydrogen atom, exhibit considerably greater potency compared to their N-substituted counterparts. This suggests that the hydrogen on the indole nitrogen plays a decisive role, potentially by acting as a hydrogen bond donor in interactions with biological targets.

The position of substituents on the carbocyclic portion of the indole ring is also a critical factor. Halogenation, for instance, can significantly influence activity. Studies on related indole-3-carboxamides have shown that chloro or fluoro groups at the C5 position can enhance potency. mdpi.com Specifically, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitution on the indole ring was found to be important for anti-MRSA activity, with analogs substituted at the 5-position typically being more active than those substituted at the 6-position. mdpi.com Furthermore, 5-bromo-substituted indole analogues have demonstrated broad-spectrum antimicrobial activity. mdpi.com

In addition to halogens, other groups like methoxy (B1213986) substituents also show position-dependent effects on biological activity, underscoring the importance of a thorough exploration of the indole scaffold to optimize potency.

Table 1: Impact of Indole Ring Substituents on Biological Activity

| Position | Substituent | General Effect on Potency |

|---|---|---|

| N1 | H (unsubstituted) | Generally increases potency |

| N1 | Alkyl/Benzyl (B1604629) groups | Generally decreases potency |

| C5 | Chloro, Fluoro | Can enhance potency |

| C5 | Bromo | Associated with broad-spectrum activity mdpi.com |

| C6 | Halogens | Generally less active than C5-substituted analogs mdpi.com |

Role of the Carboximidamide Moiety in Activity and Selectivity

The carboximidamide group, particularly in its protonated form as a carboximidamidium cation, is a key functional group that dictates the biological activity and selectivity of these compounds. This moiety, often incorporated as an aminoguanidine (B1677879) or a related structure, is crucial for establishing specific interactions with target biomolecules.

The primary role of the carboximidamide moiety is to act as a potent hydrogen bond donor. Its ability to form multiple hydrogen bonds is critical for anchoring the ligand within the active site of target enzymes. For example, in the design of dual inhibitors for acetylcholinesterase (AChE) and BACE1, the aminoguanidine (hydrazine carboximidamide) portion of the molecule was hypothesized to form a crucial hydrogen bond with the catalytic dyad (Asp32 and Asp228) in the active site of BACE1. nih.gov This interaction is fundamental to the inhibitory activity against BACE1.

Similarly, in the development of antibacterial agents, the aminoguanidine moiety has been shown to be essential for binding to the target enzyme dihydrofolate reductase (DHFR). nih.gov Molecular docking studies revealed that this group plays an important role in the interaction with the DHFR receptor site. nih.gov Beyond specific enzyme inhibition, the positively charged carboximidamidium group can also interact with negatively charged components of bacterial cell membranes, leading to membrane depolarization and disruption, which contributes to the compound's antimicrobial effect. nih.gov The regiochemistry of related linker groups, such as the amide in indazole-3-carboxamides, has been shown to be critical for activity, with the specific 3-carboxamide orientation being essential for blocking calcium influx, while the reverse isomer is inactive. nih.gov

Influence of Linker Chains and Pendant Groups

In the design of dual BACE1/AChE inhibitors based on an allylidene hydrazine (B178648) carboximidamide scaffold, a three-atom linker was found to be essential for optimal BACE1 inhibition. nih.gov This linker serves to position two aromatic groups on either end to occupy the S1 and S3 cavities of the enzyme's active site. nih.gov This highlights the role of the linker in ensuring the correct orientation of pharmacophoric elements for simultaneous interaction with different subsites of the target.

Pendant groups, such as N-benzyl indole, can be incorporated to interact with specific regions of a target. For instance, N-benzylated heterocyclic fragments are known to bind to the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov The strategic addition of such groups allows for the development of ligands that can bridge different sites on a single target or even interact with multiple targets. In a series of antimicrobial indole-3-carboxamido-polyamine conjugates, the length of the polyamine linker chain was a determining factor for activity, with longer chains often being associated with higher potency against certain bacterial and fungal strains. mdpi.com

Design Principles for Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a rational approach for treating complex multifactorial diseases, and the indole-3-carboximidamide scaffold is well-suited for this strategy. The design of MTDLs involves combining distinct pharmacophores into a single hybrid molecule, where each component retains its ability to interact with its specific target.

A key principle in designing MTDLs based on this scaffold is the strategic placement of functional groups to engage with different biological targets simultaneously. A successful example is the design of dual AChE and BACE1 inhibitors for Alzheimer's disease. nih.gov In these molecules, the N-benzyl indole portion was designed to target the peripheral anionic site (PAS) of AChE, a known feature of AChE inhibitors like Donepezil. nih.gov Simultaneously, the allylidene hydrazine carboximidamide component was designed to interact with the catalytic aspartate dyad of BACE1. nih.gov

This molecular hybridization strategy allows a single compound to modulate multiple pathological pathways. The linker element is crucial in this design, as it must orient the different pharmacophoric units correctly in three-dimensional space to allow for effective binding to their respective targets without steric hindrance. The challenge lies in achieving a balanced activity profile against the selected targets while maintaining favorable drug-like properties.

Development of Novel Analogs with Enhanced Efficacy or Specificity

The SAR knowledge gained from studying the indole-3-carboximidamide scaffold has guided the development of novel analogs with improved therapeutic profiles. By systematically modifying the indole ring, the linker, and pendant groups, researchers have created derivatives with enhanced potency and selectivity.

One area of successful development is in the field of antimicrobial agents. A series of novel aminoguanidine-indole derivatives were synthesized, leading to the identification of compounds with significant antibacterial activity against ESKAPE pathogens and clinically resistant Klebsiella pneumoniae. nih.gov The SAR studies within this series revealed that the presence and position of halogen atoms on the indole ring were critical for efficacy. For instance, substituting a chlorine atom on the 7-azaindole ring significantly reduced activity, demonstrating high sensitivity to structural modifications. nih.gov The most active compound from this series, 4P, not only inhibited DHFR but also disrupted bacterial membranes and showed low potential for inducing antibiotic resistance. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Biological Activities

The therapeutic landscape of 1H-Indole-3-carboximidamide hydrochloride is ripe for expansion beyond its currently known targets. The vast chemical space occupied by indole (B1671886) derivatives suggests a multitude of undiscovered biological activities. mdpi.comnih.gov Future research should venture into uncharted territory, exploring the compound's potential in diverse therapeutic areas.

Initial studies have highlighted the anticancer properties of various indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), which are known to induce apoptosis in cancer cells. nih.govmdpi.com The antiproliferative effects of indole derivatives have been observed in various cancer types, suggesting that this compound could be investigated for similar activities. mdpi.com Furthermore, some indole derivatives have shown antiviral and antiemetic properties. nih.gov

A systematic screening of this compound against a broad panel of biological targets, including receptors, enzymes, and ion channels, could unveil novel therapeutic applications. Given the structural similarities to other bioactive indoles, it would be pertinent to investigate its effects on targets such as protein kinases, DNA topoisomerases, and tubulin polymerization, which are implicated in cancer. mdpi.comnih.gov

Advanced Synthetic Methodologies for Diversification

The development of advanced synthetic methodologies is crucial for creating a diverse library of this compound derivatives. This diversification is key to optimizing potency, selectivity, and pharmacokinetic properties.

Recent years have seen significant progress in the synthesis of 3-substituted indoles. oup.com Methodologies such as the Fischer indole synthesis, multicomponent reactions, and metal-catalyzed cross-coupling reactions have been employed to create a variety of indole-based compounds. mdpi.commdpi.com For instance, one study reported the synthesis of indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives through a Claisen-Schmidt condensation followed by a nucleophilic addition with amino-guanidine hydrochloride. nih.gov Another approach involved a one-pot, two-step solution-phase synthesis of 2-amino-indole-3-carboxamides.

Future synthetic efforts could focus on combinatorial chemistry approaches to rapidly generate a large number of analogs. The use of solid-phase peptide synthesis (SPPS) has been successful in creating dipeptide derivatives containing indole-3-carboxylic acid, suggesting its potential applicability for synthesizing derivatives of this compound. longdom.org Furthermore, the exploration of novel catalytic systems, such as nickel-catalyzed migratory cycloisomerization, could lead to the efficient synthesis of 2,3-disubstituted indoles. oup.com

Integration of Multi-Omics Data in Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of this compound, the integration of multi-omics data is paramount. Transcriptomics and proteomics, in particular, can provide a holistic view of the cellular response to the compound. oup.commetabolon.commdpi.comfrontiersin.org

Transcriptomic analysis, such as RNA sequencing (RNA-Seq), can identify genes that are differentially expressed upon treatment with the compound. nih.govmdpi.comnih.gov This can reveal the signaling pathways that are modulated, as demonstrated in a study on indole analogues in ulcerative colitis where transcriptome analysis pointed towards the inhibition of the NF-κB signaling pathway. nih.gov

Proteomic studies can identify changes in protein expression and post-translational modifications, offering functional insights that complement transcriptomic data. nih.gov For example, a proteomic analysis of the response to indole-3-acetic acid in Pseudomonas sp. revealed the upregulation of proteins involved in degradation pathways and stress responses. nih.gov

The integrated analysis of transcriptomic and proteomic data can uncover complex regulatory networks and provide a more complete picture of the drug's mechanism. oup.commetabolon.com This approach has been successfully used to elucidate the mechanisms of other therapeutic agents and could be invaluable in understanding how this compound exerts its biological effects. metabolon.com

Development of Advanced Computational Models

Advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for accelerating the drug discovery process for derivatives of this compound.

QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of novel derivatives. For instance, 3D-QSAR models have been successfully developed for indole analogues to predict their antidepressant activity.

Molecular docking simulations can predict the binding mode of a ligand to its target protein, providing insights into the key interactions that govern binding affinity. longdom.org This information is crucial for the rational design of more potent and selective inhibitors. Molecular dynamics (MD) simulations can further analyze the stability of the ligand-protein complex over time. nih.gov Such computational studies have been applied to various indole derivatives to understand their interactions with targets like monoamine oxidase and MmpL3.

These computational approaches can be used to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving time and resources.

Strategies for Overcoming Resistance Mechanisms (e.g., in antimicrobial context)

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. Indole and its derivatives have shown promise as antimicrobial agents, and understanding the mechanisms of resistance is crucial for their long-term efficacy. metabolon.com

Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, modification of the drug target, and active efflux of the drug from the cell. Some indole derivatives have been shown to inhibit efflux pumps, which are a common cause of multidrug resistance in bacteria.

Future research should focus on identifying the specific resistance mechanisms that may arise against this compound. This can be achieved through experimental evolution studies where microorganisms are exposed to increasing concentrations of the compound. Once resistance mechanisms are identified, strategies to overcome them can be developed. One such strategy is the use of combination therapy, where this compound is co-administered with another agent that can circumvent the resistance mechanism. For instance, indole has been shown to reverse intrinsic antibiotic resistance in some bacteria by activating a dual-function importer. mdpi.com Another approach is to design new derivatives that are not susceptible to the identified resistance mechanisms.

Potential for Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a promising strategy to enhance therapeutic efficacy, reduce side effects, and overcome drug resistance. nih.gov The potential of this compound in combination therapies warrants thorough investigation.

In the context of cancer, indole derivatives like DIM have been shown to chemosensitize cancer cells to conventional chemotherapeutic drugs such as paclitaxel (B517696) and gemcitabine. nih.gov This suggests that this compound could be explored as an adjuvant to existing cancer therapies.

Similarly, in the antimicrobial field, the combination of indole compounds with traditional antibiotics could be a powerful strategy to combat resistant infections. metabolon.com Indole itself has been shown to potentiate the effect of antibiotics by modulating bacterial signaling pathways. mdpi.com

Future studies should systematically evaluate the synergistic effects of this compound with a wide range of existing drugs for various diseases. This could lead to the development of novel and more effective treatment regimens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Indole-3-carboximidamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDC·HCl as a coupling agent) or microwave-assisted protocols. For example, microwave synthesis on TLC plates (a green chemistry approach) reduces reaction time and improves purity compared to conventional heating . Reaction parameters such as temperature (optimized at 60–80°C for EDC·HCl-mediated reactions), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of reactants (e.g., 1:1.2 molar ratio of indole precursor to carboximidamide) critically affect yield. Purification typically involves recrystallization or column chromatography using silica gel (60–120 mesh) with a chloroform/methanol gradient .

| Synthetic Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| EDC·HCl-mediated | 65–75 | >95 | 60°C, DMF, 12h |

| Microwave-assisted | 80–85 | >98 | 100 W, 5 min |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the indole NH proton (δ 10.2–11.5 ppm) and carboximidamide protons (δ 7.8–8.2 ppm). The indole aromatic protons typically appear as a multiplet between δ 6.8–7.5 ppm .

- IR Spectroscopy : Look for N-H stretching (3200–3400 cm⁻¹) and C=N imine vibrations (1640–1680 cm⁻¹) .

- Mass Spectrometry : Report the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of HCl or imine groups) .

Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Perform a shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Centrifuge at 10,000 rpm for 15 min and quantify supernatant concentration via UV-Vis (λmax ~270 nm) .

- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 14 days. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and identify degradation products (e.g., hydrolysis of the imidamide group) .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields reported for this compound across literature sources?

- Methodological Answer :

- Variable Analysis : Systematically test parameters like reagent quality (e.g., anhydrous vs. hydrated EDC·HCl), inert atmosphere (N2/Ar), and moisture control. For example, trace water in DMF can hydrolyze carbodiimides, reducing yield .

- Structural Confirmation : Use 2D NMR (COSY, HSQC) to rule out side products (e.g., N-acylurea from EDC·HCl hydrolysis) .

- Reproducibility : Cross-validate methods using orthogonal techniques (e.g., comparing microwave vs. conventional heating) .

Q. How can computational modeling guide the design of 1H-Indole-3-carboximidamide derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). Focus on substituent effects at the indole C5 position .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with in vitro activity. For example, electron-withdrawing groups may improve membrane permeability .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., IC50) using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) .

- Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation via scintillation counting .

- Pathway Analysis : Perform RNA-seq or proteomics to identify downstream targets after treatment .